[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
[Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid is a structurally complex small molecule characterized by a cyclopropyl group, a chiral (S)-configured 1-methyl-pyrrolidin-3-yl moiety, and an acetic acid backbone. The acetic acid moiety enhances solubility and enables ionic interactions, making this compound a candidate for pharmaceutical or biochemical applications where precise molecular recognition is critical. Its stereochemistry (S-configuration) is likely to influence binding specificity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[cyclopropyl-[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-5-4-9(6-11)12(7-10(13)14)8-2-3-8/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQOUAQSIFUAKE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H](C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies, focusing on its antibacterial and antifungal effects.
Chemical Structure and Synthesis
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid has the chemical formula and is characterized by a cyclopropyl group attached to a pyrrolidine derivative. The synthesis typically involves multiple steps, beginning with readily available precursors through cyclopropanation reactions and subsequent functional group transformations .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. In vitro evaluations have shown that derivatives of pyrrolidine, including cyclopropyl-based compounds, exhibit significant antibacterial activity against various strains of bacteria. For instance, MIC (Minimum Inhibitory Concentration) values for certain derivatives were reported as follows:
| Compound | Bacteria Strain | MIC Value (µg/mL) |
|---|---|---|
| Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Bacillus subtilis | 75 |
| Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Enterococcus faecalis | 125 |
| Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Escherichia coli | <125 |
| Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid | Pseudomonas aeruginosa | 150 |
These results indicate that the compound exhibits varying levels of efficacy against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal activity of cyclopropyl derivatives has also been explored. While specific data on cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is limited, related compounds have demonstrated effectiveness against fungal strains. For example, studies on similar pyrrolidine derivatives showed promising results against common fungal pathogens, suggesting potential applications in treating fungal infections .
The mechanism by which cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid exerts its biological effects is believed to involve interactions with specific molecular targets. The cyclopropyl group may enhance binding affinity to bacterial enzymes or receptors, while the piperidine ring could facilitate interactions with hydrophobic pockets within these targets. The amino-acetic acid moiety likely participates in hydrogen bonding with active site residues, contributing to the overall inhibitory effect .
Case Studies
Several case studies have investigated the biological activity of cyclopropyl derivatives:
- Study on Antibacterial Efficacy : A comprehensive evaluation of various pyrrolidine derivatives revealed that those containing cyclopropyl groups exhibited superior antibacterial activity compared to their non-cyclopropyl counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Fungal Inhibition Study : Another investigation focused on the antifungal properties of related compounds. It was found that specific modifications in the chemical structure led to increased potency against fungal strains, suggesting that cyclopropyl-containing compounds may also possess similar capabilities .
Scientific Research Applications
1.1. Drug Development
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid has shown potential as a lead compound in the development of new therapeutics targeting various diseases. Its structural characteristics allow it to interact effectively with biological targets, enhancing its binding affinity and selectivity.
Case Study:
Research has indicated that compounds with similar structures exhibit activity against certain types of cancer by inhibiting specific enzymes involved in tumor growth. For instance, derivatives of this compound have been evaluated for their ability to inhibit protein kinases, which play a crucial role in cancer cell proliferation.
1.2. Neuropharmacology
The compound's interaction with neurotransmitter receptors makes it a candidate for treating neurological disorders. Its piperidine ring facilitates interactions with dopamine and serotonin receptors, potentially offering therapeutic benefits in conditions like depression and anxiety.
Case Study:
In preclinical studies, cyclopropyl derivatives have been assessed for their effects on mood regulation and anxiety-like behaviors in animal models, showing promising results that warrant further investigation.
2.1. Synthesis of Complex Molecules
The unique structure of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid makes it an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create diverse derivatives for further application.
Synthetic Routes:
Common synthetic methods include:
- Cyclopropanation: Utilizing reagents like diazomethane or Simmons-Smith reagents.
- Functional Group Transformations: Modifying the amino-acetic acid moiety to enhance biological activity or alter pharmacokinetic properties.
The biological activity of cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is attributed to its structural features that facilitate interactions with specific molecular targets such as enzymes and receptors.
3.1. Mechanism of Action
The cyclopropyl group introduces conformational constraints that can enhance binding affinity towards target proteins. The piperidine ring interacts with hydrophobic pockets within these proteins, while the amino-acetic acid moiety forms hydrogen bonds with active site residues.
Comparison with Similar Compounds
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic Acid (CAS 1181620-38-1)
- Molecular Formula: C₁₃H₁₇NO₂ vs. [Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (estimated C₁₀H₁₇N₂O₂).
- Substituents: 3-methyl-benzyl group: Aromatic, lipophilic, and planar, favoring π-π stacking interactions. (S)-1-methyl-pyrrolidin-3-yl group: Non-aromatic, polar due to the tertiary amine, and stereochemically defined.
- Physicochemical Properties :
(5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-3-methyl-piperazin-1-yl]-3-oxo-propyl]imidazolidine-2,4-dione
- Key Features :
- Piperazine ring : Introduces a secondary amine and fluorine atoms (3,5-difluorophenyl), enhancing electronegativity and metabolic resistance.
- Imidazolidinedione backbone : A lactam structure contrasting with the acetic acid group, reducing acidity (pKa ~8–10 vs. ~2–4 for acetic acid).
- Applications : Likely optimized for CNS penetration (fluorine atoms) compared to the target compound, which may favor peripheral targets due to higher polarity .
(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol
- Substituents :
- 4-Fluorophenyl group : Increases metabolic stability and lipophilicity.
- Pyrrolidin-3-ol : Provides a hydroxyl group for hydrogen bonding, absent in the target compound.
- Biological Relevance : The fluorine and hydroxyl groups may enhance blood-brain barrier penetration but reduce solubility compared to the acetic acid analogue .
Comparative Data Table
| Property | This compound | [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic Acid | (5S)-Cyclopropyl-5-[3-[(3S)-4-(3,5-Difluorophenyl)-piperazinyl]-3-oxo-propyl]imidazolidinedione |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₇N₂O₂ (estimated) | C₁₃H₁₇NO₂ | C₂₀H₂₃F₂N₄O₃ |
| Molecular Weight (g/mol) | ~215 | 219.29 | 413.42 |
| Key Functional Groups | Cyclopropyl, pyrrolidine, acetic acid | Cyclopropyl, benzyl, acetic acid | Cyclopropyl, piperazine, imidazolidinedione, difluorophenyl |
| logP (Estimated) | 1.8 | 2.5 | 3.2 |
| Solubility (mg/mL, H₂O) | ~50 (high) | ~10 (moderate) | <5 (low) |
| Stereochemical Complexity | (S)-configured pyrrolidine | None | Dual (S)-configured centers |
Preparation Methods
Chiral Resolution of Racemic Pyrrolidines
Racemic 1-methyl-pyrrolidin-3-amine derivatives are resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid). This method achieves enantiomeric excess (ee) >98% but requires multiple recrystallizations, reducing overall yield to 40–60%.
Asymmetric Hydrogenation
Prochiral pyrrolidine precursors, such as 3-keto-pyrrolidine, undergo asymmetric hydrogenation using Ru-BINAP catalysts. For example:
Subsequent treatment with NH/NaBH converts the alcohol to the amine.
Cyclopropylamino Group Introduction
Reductive Amination
Cyclopropylamine reacts with (S)-1-methyl-pyrrolidin-3-one under reductive conditions:
Optimized Conditions :
Alkylation of Pyrrolidine Amine
(S)-1-Methyl-pyrrolidin-3-amine is alkylated with cyclopropylmethyl bromide:
Key Challenges :
-
Competing over-alkylation requires strict stoichiometric control.
-
Purification via silica gel chromatography (hexane/EtOAc, 3:1).
Acetic Acid Moiety Coupling
Carbodiimide-Mediated Coupling
The cyclopropyl-pyrrolidinyl amine is coupled with bromoacetic acid using HATU/DIEA:
Reaction Parameters :
Mitsunobu Reaction
For stereoretentive coupling, Mitsunobu conditions are employed:
Limitations :
Integrated Synthetic Pathways
One-Pot Reductive Amination-Coupling
A streamlined approach combines reductive amination and coupling:
Solid-Phase Synthesis
Immobilized (S)-1-methyl-pyrrolidin-3-amine on Wang resin undergoes cyclopropylamination and acid cleavage:
Advantages :
Analytical Data and Characterization
Spectral Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Reductive Amination | 75 | 98.5 |
| Alkylation | 68 | 97.2 |
| Mitsunobu Reaction | 73 | 99.1 |
| One-Pot Synthesis | 65 | 96.8 |
Industrial-Scale Considerations
Cost-Effective Route
The alkylation pathway (Section 2.2) is preferred for large-scale production due to:
Q & A
Q. Troubleshooting workflow :
Repeat reactions under controlled conditions (document temperature, solvent, catalyst).
Analyze intermediates via LC-MS to identify degradation/byproducts.
Use kinetic studies (e.g., variable-time quenching) to isolate rate-determining steps .
Advanced Question: What methodological strategies resolve discrepancies in reported biological activity data (e.g., varying IC50 values across studies)?
Methodological Answer:
Discrepancies may stem from:
- Assay conditions : Differences in buffer composition (e.g., Mg²⁺ concentration in kinase assays) .
- Protein source : Recombinant vs. native protein purity/isoforms.
- Compound solubility : Use DMSO stocks ≤0.1% to avoid solvent interference.
Q. Validation steps :
- Standardize assays using HEK293-expressed target proteins and SPR (Surface Plasmon Resonance) for binding kinetics .
- Perform dose-response curves in triplicate with internal controls (e.g., reference inhibitors) .
- Use molecular docking (AutoDock Vina) to correlate activity with binding poses, accounting for the cyclopropyl group’s steric effects .
Advanced Question: How can the metabolic stability of this compound be improved through structural modification?
Methodological Answer:
- Cyclopropyl group : Enhances rigidity and reduces oxidative metabolism. Confirm stability via microsomal assays (human liver microsomes + NADPH) .
- Pyrrolidine N-methylation : Blocks CYP450-mediated oxidation. Compare metabolic half-life of (S)-1-methyl vs. unmethylated analogs .
- Acetic acid bioisosteres : Replace with tetrazole or sulfonic acid to improve pharmacokinetics .
Q. Experimental workflow :
Synthesize analogs with targeted modifications.
Assess metabolic stability via LC-MS/MS quantification of parent compound depletion .
Validate in vivo using radiolabeled tracer studies (³H or ¹⁴C) .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and detects impurities .
- HPLC-UV/ELSD quantifies purity (>95% for biological assays) with C18 columns and acetonitrile/water gradients .
- Thermogravimetric Analysis (TGA) assesses thermal stability, critical for storage conditions .
- Forced degradation studies (acid/base/oxidative stress) identify labile functional groups (e.g., cyclopropyl ring susceptibility to ring-opening under strong acids) .
Advanced Question: How does the stereochemistry at the pyrrolidine 3-position influence target binding?
Methodological Answer:
- Molecular dynamics simulations (e.g., GROMACS) model how the (S)-configuration aligns the cyclopropyl group into hydrophobic binding pockets .
- Enantiomer comparison : Synthesize (R)- and (S)-isomers and test in radioligand binding assays (e.g., ³H-labeled ligand displacement) .
- Structure-Activity Relationship (SAR) : Modify the 1-methyl group to ethyl or benzyl and measure affinity shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
